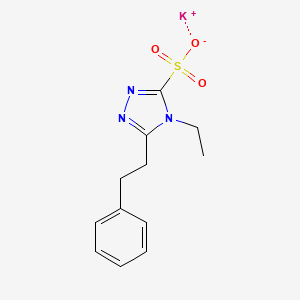
3-Fluoro-2-nitrobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-nitrobenzyl bromide typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene, followed by bromination at the benzylic position.
Nitration: 3-Fluorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-2-nitrotoluene.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
3-Fluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-2-aminobenzyl bromide.
Oxidation: 3-Fluoro-2-nitrobenzaldehyde or 3-fluoro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry:
3-Fluoro-2-nitrobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce fluorine and nitro groups into peptides, proteins, and nucleic acids, which can help in studying their structure and function .
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-nitrobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a useful reagent for nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the benzylic carbon, facilitating these reactions .
Molecular Targets and Pathways:
In biological systems, the compound can react with nucleophilic sites on biomolecules, such as the amino groups of proteins or the phosphate groups of nucleic acids. This can lead to the formation of covalent adducts, which can be used to study the function and interactions of these biomolecules .
Comparaison Avec Des Composés Similaires
3-Fluoro-2-nitrotoluene: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-3-nitrobenzyl bromide: Isomeric compound with the positions of the fluorine and nitro groups reversed, which can lead to different reactivity and selectivity in chemical reactions.
3-Bromo-2-nitrobenzyl fluoride: Similar structure but with a fluorine atom instead of a bromine atom, which can affect the compound’s reactivity and applications.
Uniqueness:
3-Fluoro-2-nitrobenzyl bromide is unique due to the combination of the electron-withdrawing nitro group and the reactive bromine atom at the benzylic position. This makes it a versatile reagent for various chemical transformations and a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVXKZYRKFTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)


![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)





